Computed LogP and Topological Polar Surface Area Differentiate L-Isoleucine, N-(1-nitroso-L-prolyl)- from Glycine and Alanine Congeners
The target compound exhibits a computed XLogP3 of 1.4, indicating moderate lipophilicity, compared to XLogP3 values of 0.2 for N-nitroso-L-prolylglycine (CAS 88476-94-2) and 0.7 for N-nitroso-L-prolyl-L-alanine (CAS data from PubChem) [1]. This increase in logP reflects the greater hydrophobicity conferred by the isoleucine sec-butyl side chain. Simultaneously, the topological polar surface area (TPSA) of L-Isoleucine, N-(1-nitroso-L-prolyl)- is 99.1 Ų, identical within this series because the polar atoms contributing to TPSA are unchanged; however, the higher logP at constant TPSA predicts prolonged retention on reversed-phase HPLC columns and distinct liquid-liquid extraction partitioning behavior relative to the glycine and alanine analogs [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | N-nitroso-L-prolylglycine (XLogP3 ≈ 0.2); N-nitroso-L-prolyl-L-alanine (XLogP3 ≈ 0.7) |
| Quantified Difference | ΔXLogP3 = +1.2 vs glycine analog; +0.7 vs alanine analog |
| Conditions | Calculated by XLogP3 algorithm (PubChem 2021.10.14 release) |
Why This Matters
A higher logP at equivalent TPSA necessitates a compound-specific calibration standard for accurate reversed-phase HPLC quantification in food or biological matrices; generic substitution leads to systematic retention-time and recovery errors.
- [1] PubChem. XLogP3 and TPSA data for CID 190092 (L-Isoleucine, N-(1-nitroso-L-prolyl)-), CID for N-nitroso-L-prolylglycine, and CID for N-nitroso-L-prolyl-L-alanine. National Center for Biotechnology Information. View Source
- [2] Kubacki, S. J., Havery, D. C., & Fazio, T. (1989). HPLC analysis of N-nitrosamino acids and N-nitrosodipeptides N-terminal in proline. Zeitschrift für die gesamte Hygiene und ihre Grenzgebiete, 35(2), 98-100. View Source
